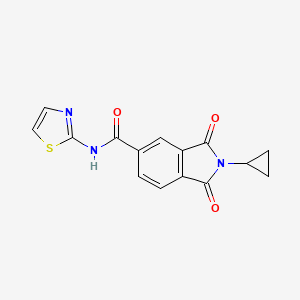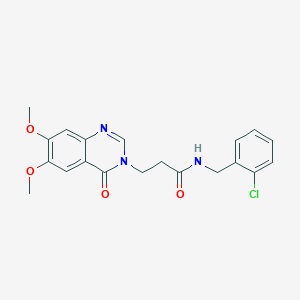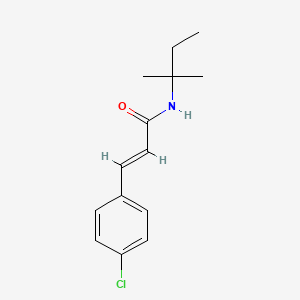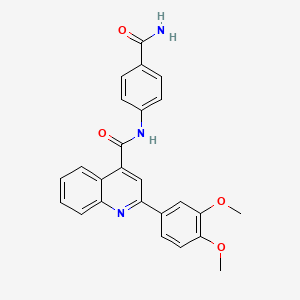![molecular formula C18H16N4O3S B11010801 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11010801.png)
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that features an indole moiety, a thiazolo[3,2-a]pyrimidine ring, and a carboxamide group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The thiazolo[3,2-a]pyrimidine ring can be synthesized through cyclocondensation reactions involving 3,4-dihydropyrimidine-2-thiones and electrophilic reagents such as α-bromo ketones .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and efficiency . Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the thiazolo[3,2-a]pyrimidine ring can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the carbonyl group can yield alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The thiazolo[3,2-a]pyrimidine ring can mimic purine structures, allowing it to bind to biological targets such as DNA and proteins . This interaction can lead to the inhibition of key enzymes and pathways involved in disease processes, making the compound a potential therapeutic agent .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Indolderivate: Verbindungen wie Indol-3-essigsäure und Indol-3-carbinol teilen den Indolrest und haben ähnliche biologische Aktivitäten.
Thiazolo[3,2-a]pyrimidin-Derivate: Verbindungen wie 2-substituierte Thiazolo[3,2-a]pyrimidine haben ähnliche strukturelle Merkmale und biologische Aktivitäten.
Einzigartigkeit
N-[1-(2-Methoxyethyl)-1H-indol-4-yl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-carboxamid ist aufgrund der Kombination des Indol- und Thiazolo[3,2-a]pyrimidinrestes in einem einzigen Molekül einzigartig. Diese einzigartige Struktur ermöglicht es ihm, mit einer breiteren Palette biologischer Zielstrukturen zu interagieren und verschiedene biologische Aktivitäten zu zeigen .
Eigenschaften
Molekularformel |
C18H16N4O3S |
|---|---|
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
N-[1-(2-methoxyethyl)indol-4-yl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C18H16N4O3S/c1-25-9-7-21-6-5-12-14(3-2-4-15(12)21)20-16(23)13-11-19-18-22(17(13)24)8-10-26-18/h2-6,8,10-11H,7,9H2,1H3,(H,20,23) |
InChI-Schlüssel |
MTZVUBDRKMFRCT-UHFFFAOYSA-N |
Kanonische SMILES |
COCCN1C=CC2=C(C=CC=C21)NC(=O)C3=CN=C4N(C3=O)C=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-1H-benzimidazol-2-yl-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide](/img/structure/B11010721.png)
![Ethyl 4-[(2-{[(benzylsulfonyl)acetyl]amino}phenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B11010734.png)
![N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}glycylglycine](/img/structure/B11010740.png)

![N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[6-oxo-3-phenyl-1(6H)-pyridazinyl]acetamide](/img/structure/B11010754.png)


![trans-4-[({2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11010770.png)



![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11010809.png)
![N~4~-(1,3-benzodioxol-5-yl)-N~3~-[(2S)-1-(1,3-benzodioxol-5-ylamino)-3-methyl-1-oxobutan-2-yl]pyridine-3,4-dicarboxamide](/img/structure/B11010815.png)
![Methyl 2-{[(4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B11010822.png)
